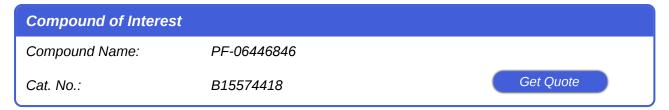


PF-06446846: In Vitro Assay Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

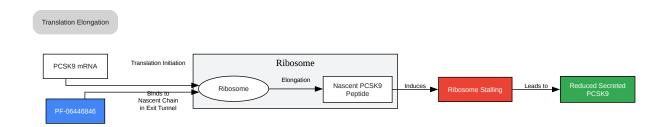
Abstract

PF-06446846 is a novel, orally bioavailable small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] By targeting the ribosome during the synthesis of the PCSK9 nascent peptide chain, **PF-06446846** induces ribosome stalling, leading to a reduction in the secretion of functional PCSK9 protein.[3] This mechanism effectively increases the population of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, thereby enhancing the clearance of low-density lipoprotein cholesterol (LDL-C) from circulation. These application notes provide detailed protocols for key in vitro assays to characterize the activity and mechanism of action of **PF-06446846**.

Mechanism of Action: Signaling Pathway

PF-06446846 exerts its effect by directly engaging the 80S ribosome during the translation of PCSK9 mRNA. The binding of **PF-06446846** to the ribosome exit tunnel is dependent on the specific amino acid sequence of the nascent PCSK9 polypeptide chain.[3] This interaction induces a conformational change that stalls the ribosome, preventing further elongation of the PCSK9 protein. The stalled ribosome complex is then targeted for dissociation, leading to the premature termination of translation and a subsequent decrease in the levels of secreted PCSK9.





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Caption: Mechanism of PF-06446846-induced ribosome stalling.

Quantitative Data Summary

The following tables summarize the in vitro potency of **PF-06446846** in various assays.

Table 1: Cellular Activity of PF-06446846

Assay Type	Cell Line	Parameter	Value	Reference
PCSK9				
Secretion	Huh7	IC50	0.3 μΜ	[4][5]
Inhibition				

Table 2: Biochemical Activity of PF-06446846

Assay Type	System	Parameter	Value	Reference
Cell-Free Translation Inhibition	HeLa-based	IC50 (PCSK9(1– 35)-luciferase)	2 μΜ	[5]

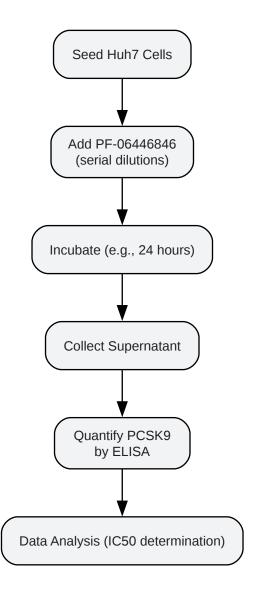
Experimental Protocols



PCSK9 Secretion Inhibition Assay in Huh7 Cells

This protocol describes a method to determine the IC50 of **PF-06446846** for the inhibition of PCSK9 secretion from the human hepatoma cell line, Huh7.

Experimental Workflow:



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Caption: Workflow for PCSK9 secretion inhibition assay.

Materials:

Huh7 cells



- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- 96-well cell culture plates
- PF-06446846
- Dimethyl sulfoxide (DMSO)
- Human PCSK9 ELISA Kit
- Microplate reader

Procedure:

- Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 3 x 103 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
- Compound Preparation: Prepare a serial dilution of **PF-06446846** in DMSO. Further dilute the compound in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%).
- Compound Treatment: Remove the culture medium from the wells and add 100 μL of medium containing the different concentrations of PF-06446846 or vehicle control (DMSO).
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Carefully collect the cell culture supernatant from each well for PCSK9 quantification.
- PCSK9 ELISA: Quantify the concentration of secreted PCSK9 in the supernatants using a commercial human PCSK9 ELISA kit, following the manufacturer's instructions.

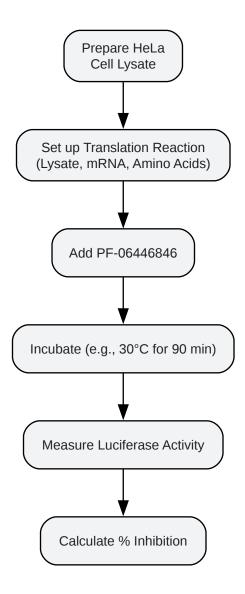


 Data Analysis: Determine the IC50 value by plotting the percentage of PCSK9 inhibition against the logarithm of the PF-06446846 concentration and fitting the data to a fourparameter logistic equation.

Cell-Free Translation Inhibition Assay

This protocol outlines a method to assess the direct inhibitory effect of **PF-06446846** on the translation of a specific mRNA construct in a HeLa cell-based in vitro translation system.

Experimental Workflow:



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Caption: Workflow for cell-free translation inhibition assay.



Materials:

- HeLa cell extract for in vitro translation
- In vitro transcribed mRNA encoding a PCSK9 fragment fused to a reporter (e.g., PCSK9(1-35)-luciferase)
- · Amino acid mixture
- Energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase)
- PF-06446846
- DMSO
- Luciferase assay reagent
- Luminometer

Procedure:

- Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the HeLa cell lysate, amino acid mixture, and energy regenerating system.
- mRNA Addition: Add the in vitro transcribed PCSK9-luciferase fusion mRNA to the reaction mixture.
- Inhibitor Addition: Add PF-06446846 at various concentrations or vehicle control (DMSO) to the reaction mixtures.
- Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for translation to occur.
- Luciferase Assay: Add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.
- Data Analysis: Calculate the percentage of translation inhibition for each concentration of PF-06446846 relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.



Ribosome Profiling

Ribosome profiling is a powerful technique to map the precise locations of ribosomes on mRNA transcripts at a genome-wide level. This protocol provides a general overview of the steps involved in assessing the effect of **PF-06446846** on ribosome occupancy on the PCSK9 transcript.

Procedure Overview:

- Cell Treatment: Treat Huh7 cells with **PF-06446846** or vehicle control for a defined period.
- Translation Arrest: Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
- Cell Lysis: Lyse the cells under conditions that preserve ribosome-mRNA complexes.
- Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes, generating ribosome-protected fragments (RPFs).
- Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose cushion.
- RPF Extraction: Extract the RPFs from the isolated ribosomes.
- Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription, and PCR amplify the resulting cDNA to generate a sequencing library.
- Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
- Data Analysis: Align the sequencing reads to a reference genome/transcriptome and analyze
 the ribosome footprint density along the PCSK9 transcript to identify specific stalling sites
 induced by PF-06446846.

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